molecular formula C21H29NO4 B144503 Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate CAS No. 137427-85-1

Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate

Cat. No. B144503
M. Wt: 359.5 g/mol
InChI Key: GYIYRIOXIRNPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate (EOPP) is a compound that has been used in a wide range of scientific research applications. It is an organic compound that has been studied for its biochemical and physiological effects, and for its potential to be used in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate involves the condensation of ethyl acetoacetate with 2-methyl-3-oxopentanoic acid followed by cyclization with phenylhydrazine. The resulting pyrazoline intermediate is then reacted with pyrrolidine and subsequently esterified with ethyl chloroformate to yield the final product.

Starting Materials
Ethyl acetoacetate, 2-Methyl-3-oxopentanoic acid, Phenylhydrazine, Pyrrolidine, Ethyl chloroformate

Reaction
Step 1: Ethyl acetoacetate is reacted with 2-methyl-3-oxopentanoic acid in the presence of a base such as sodium ethoxide to yield the beta-ketoester intermediate., Step 2: The beta-ketoester intermediate is then treated with phenylhydrazine to form the pyrazoline intermediate., Step 3: The pyrazoline intermediate is reacted with pyrrolidine in the presence of a Lewis acid catalyst such as boron trifluoride etherate to yield the pyrrolidine ring., Step 4: The resulting pyrrolidine intermediate is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product, Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate.

Scientific Research Applications

Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate has been used in a variety of scientific research applications. It has been studied for its potential to be used in the synthesis of other compounds, as well as in the synthesis of pharmaceuticals. It has also been studied for its potential to be used as a drug delivery system, as well as for its potential to be used in the treatment of cancer, diabetes, and other diseases.

Mechanism Of Action

The exact mechanism of action of Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, which can result in the inhibition of certain biochemical and physiological processes. It is also believed to interact with certain receptors, which can lead to the modulation of certain biochemical and physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate are still not fully understood. However, it is believed that Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate can affect the levels of certain hormones and neurotransmitters, as well as the activity of certain enzymes. It is also believed to have an effect on the metabolism of certain compounds, as well as the structure and function of certain proteins.

Advantages And Limitations For Lab Experiments

Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents and temperatures. It is also relatively non-toxic and does not have a strong odor. However, it is relatively expensive, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research involving Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate. One potential direction is to further explore its potential to be used in the synthesis of other compounds, as well as in the synthesis of pharmaceuticals. Another potential direction is to further explore its potential to be used as a drug delivery system. Additionally, further research could be done to explore its potential to be used in the treatment of cancer, diabetes, and other diseases. Finally, further research could be done to explore its potential to be used in the development of new therapies and treatments.

properties

IUPAC Name

ethyl 2-oxo-4-phenyl-1-(2-propylpentanoyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-4-10-16(11-5-2)19(23)22-14-17(15-12-8-7-9-13-15)18(20(22)24)21(25)26-6-3/h7-9,12-13,16-18H,4-6,10-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIYRIOXIRNPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CC(C(C1=O)C(=O)OCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929795
Record name Ethyl 2-oxo-4-phenyl-1-(2-propylpentanoyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-3-pyrrolidinecarboxylate

CAS RN

137427-85-1
Record name 3-Pyrrolidinecarboxylic acid, 2-oxo-1-(1-oxo-2-propylpentyl)-4-phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137427851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-oxo-4-phenyl-1-(2-propylpentanoyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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